molecular formula C15H14O2 B311067 2-Methylphenyl 2-methylbenzoate

2-Methylphenyl 2-methylbenzoate

Cat. No.: B311067
M. Wt: 226.27 g/mol
InChI Key: LTGUAGZARBSKTA-UHFFFAOYSA-N
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Description

2-Methylphenyl 2-methylbenzoate is an aromatic ester featuring a methyl-substituted phenyl ring esterified with 2-methylbenzoic acid. Its structural uniqueness lies in the dual methyl substituents on both the phenolic and benzoic acid moieties. The compound’s steric and electronic properties, influenced by methyl groups, may modulate its reactivity, solubility, and biological activity compared to simpler esters.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methylphenyl) 2-methylbenzoate

InChI

InChI=1S/C15H14O2/c1-11-7-3-5-9-13(11)15(16)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

LTGUAGZARBSKTA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

4-Substituted Phenyl 2-Methylbenzoates

highlights derivatives with electron-withdrawing (e.g., 4-nitrophenyl) and electron-donating (e.g., 4-methoxyphenyl) substituents. These groups alter electronic density, affecting reactivity and intermolecular interactions. For instance:

  • 4-Methoxyphenyl 2-methylbenzoate : The methoxy group increases electron density, which may enhance stability but reduce reactivity in nucleophilic substitutions.

Synthesis yields for these derivatives range from 77% to 100%, indicating robust synthetic protocols for para-substituted analogs .

Ortho- and Disubstituted Derivatives
  • 2,6-Dimethoxyphenyl 2-methylbenzoate: Steric hindrance from adjacent methoxy groups may reduce enzymatic or chemical hydrolysis rates compared to monosubstituted analogs .
  • 2-Methylphenyl Salicylate (2-Methylphenyl 2-hydroxybenzoate) : Replacing the methyl group with a hydroxyl () introduces hydrogen-bonding capacity, likely enhancing solubility and anti-inflammatory activity, as seen in salicylate-based drugs .

Ester Group Modifications

Simpler Esters: Methyl and Ethyl 2-Methylbenzoates

identifies methyl 2-methylbenzoate (compound 11) and ethyl 2-methylbenzoate (compound 7) as structurally simpler analogs. These lack the phenolic methyl group, reducing steric bulk. Key differences:

  • This suggests that phenolic substituents (as in 2-methylphenyl 2-methylbenzoate) may be critical for bioactivity.
  • Synthetic Accessibility : Methyl and ethyl esters are typically easier to synthesize due to lower steric demands compared to bulky aryl esters.
Brominated and Ethynyl Derivatives
  • Methyl 2-Bromomethylbenzoate () : Bromine substitution introduces a reactive site for further functionalization (e.g., nucleophilic substitutions), unlike the inert methyl groups in this compound .
  • Methyl 2-Ethynylbenzoate () : The ethynyl group’s linear geometry and electron-withdrawing nature could alter conjugation and reactivity, enabling applications in click chemistry or polymer synthesis .
Anti-Inflammatory and Antimicrobial Effects
  • Methyl 3-[(2-Methylphenoxy)methyl]benzoate (): This structurally related compound exhibits antifungal and antimicrobial activity, attributed to the phenoxy-methyl group’s ability to disrupt microbial membranes .
  • Nitric Oxide Inhibition: In , simpler benzoates (e.g., lawsoinermone) showed NO inhibition (IC₅₀ = 6.12 µg/mL), suggesting that bulkier aryl esters like this compound may also modulate inflammatory pathways, though direct data is lacking .

Crystallographic and Structural Insights

The crystal structure of methyl 2-[(2-methylphenoxy)methyl]benzoate () reveals a planar benzoate core with dihedral angles influenced by methyl and phenoxy groups. Key parameters:

  • Bond Lengths : C=O (1.21 Å) and C–O (1.34 Å) bonds align with typical ester geometries.
  • Packing : Intermolecular van der Waals interactions dominate, suggesting low solubility in polar solvents, a trait likely shared with this compound .

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